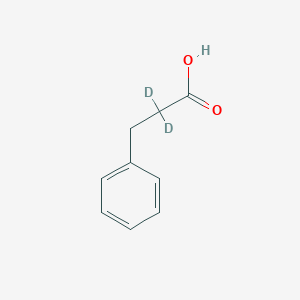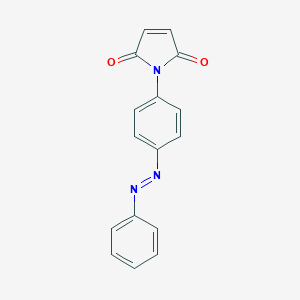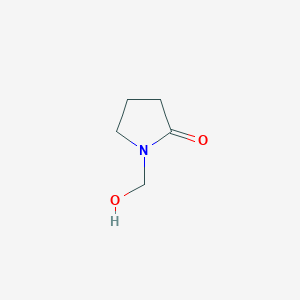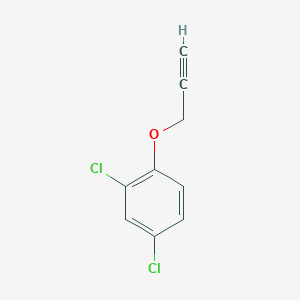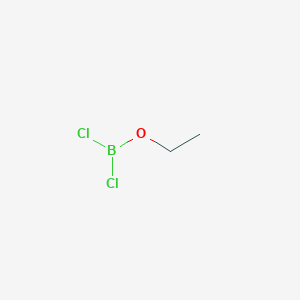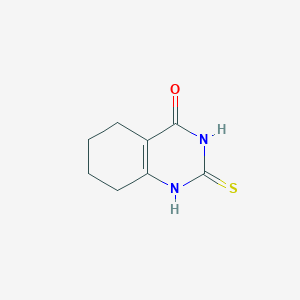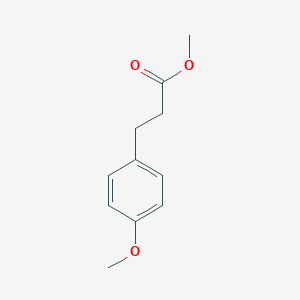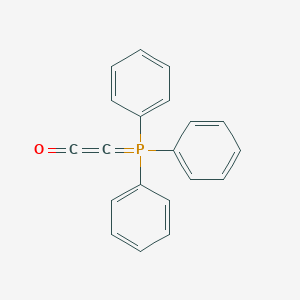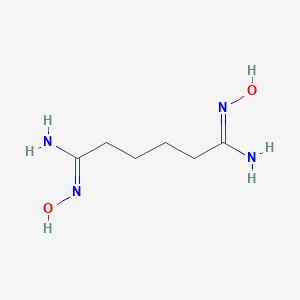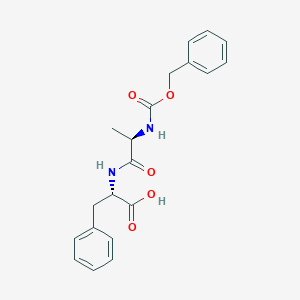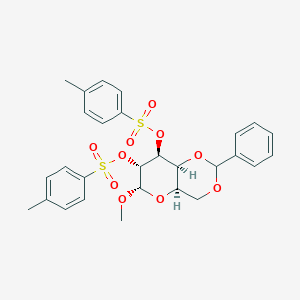
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is a chemical compound that has been widely used in scientific research. It is a derivative of galactose, which is a simple sugar that is found in many biological systems. This molecule has been synthesized using various methods and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of carbohydrate-protein interactions. It has been shown to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding interaction can be used to study the role of carbohydrates in various biological processes, such as cell adhesion and signaling.
Mecanismo De Acción
The mechanism of action of Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) is not fully understood. However, it is believed to bind to lectins through the formation of hydrogen bonds and hydrophobic interactions. This binding interaction can lead to changes in the conformation of the lectin, which can affect its function and activity.
Efectos Bioquímicos Y Fisiológicos
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the binding of lectins to carbohydrates, which can affect various biological processes. It has also been shown to inhibit the growth of certain bacteria and viruses, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) in lab experiments is its ability to selectively bind to lectins. This can be useful in studying the role of carbohydrates in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate). One area of research is the development of new derivatives of this compound with improved binding affinity and selectivity. Another area of research is the study of the therapeutic potential of this compound in the treatment of bacterial and viral infections. Additionally, the role of carbohydrates in various biological processes is an area of active research, and Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be a useful tool in these studies.
Métodos De Síntesis
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) can be synthesized using various methods. One common method is the reaction of methyl alpha-D-galactopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene derivative. The tosylate salt can then be prepared by reacting the benzylidene derivative with tosyl chloride in the presence of a base. This synthesis method has been widely used in research laboratories and has been shown to be effective in producing high yields of the compound.
Propiedades
Número CAS |
15384-63-1 |
|---|---|
Nombre del producto |
Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside, bis(toluene-p-sulphonate) |
Fórmula molecular |
C28H30O10S2 |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
[(4aR,6S,7R,8S,8aS)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24+,25+,26-,27?,28+/m1/s1 |
Clave InChI |
MPNMHFPNHIKNOA-BBNIJSTKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC |
Otros números CAS |
15384-63-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



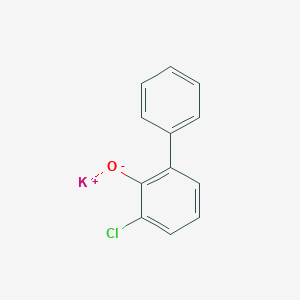
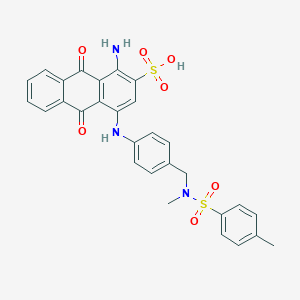
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
